synthesis of methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate
synthesis of methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate
Introduction: Strategic Importance and Synthetic Overview
Methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is a key heterocyclic building block in modern medicinal and agrochemical research. The pyrimidine core is a privileged scaffold found in numerous bioactive molecules, and the 2-methylsulfonyl group acts as a potent electron-withdrawing group and a versatile synthetic handle.[1][2] Specifically, the sulfonyl group can serve as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functionalities at the C2-position of the pyrimidine ring.[3][4] Its utility as a synthetic intermediate is well-established for the preparation of complex pharmaceutical agents.[5][6]
This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable intermediate. Our approach is a robust, two-stage process designed for clarity, efficiency, and scalability. We will first construct the thioether precursor, methyl 2-(methylthio)pyrimidine-5-carboxylate, via a classical ring-forming condensation. Subsequently, we will perform a controlled oxidation to yield the target sulfone. This guide emphasizes the rationale behind experimental choices, ensuring that researchers can not only replicate the procedure but also adapt it based on sound scientific principles.
Synthetic Strategy: A Two-Stage Workflow
The synthesis is logically divided into two primary stages: the construction of the pyrimidine core containing a thioether, followed by its oxidation to the desired sulfone. This strategy is advantageous because the thioether precursor is stable and readily prepared, and its subsequent oxidation is a high-yielding and well-understood transformation.
Caption: Overall two-stage synthetic workflow.
Part 1: Synthesis of Methyl 2-(methylthio)pyrimidine-5-carboxylate
The cornerstone of this synthesis is the construction of the pyrimidine ring. The most reliable and widely adopted method involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as an amidine or its derivative.[7] For our purpose, we utilize S-methylisothiourea as the N-C-N source, which directly installs the required 2-(methylthio) substituent.
A highly effective method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[8] This approach provides a direct and high-yielding route to the desired precursor.
Caption: Pyrimidine ring formation via cyclocondensation.
Experimental Protocol: Synthesis of Methyl 2-(methylthio)pyrimidine-5-carboxylate
Materials and Reagents:
-
Methyl 3,3-dimethoxypropionate
-
Methyl formate
-
Sodium hydride (60% dispersion in mineral oil)
-
S-Methylisothiourea sulfate
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), Anhydrous
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Preparation of the C3 Synthon (Sodium 3,3-dimethoxy-2-(methoxycarbonyl)prop-1-en-1-olate):
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the stable sodium salt.
-
-
Cyclocondensation Reaction:
-
To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol, add S-methylisothiourea sulfate (0.55 eq). Stir the mixture at room temperature for 30 minutes.
-
Add the prepared sodium salt from step 1 (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and maintain for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize carefully with 1M HCl.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
-
Work-up and Purification:
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
-
Data Summary: Methyl 2-(methylthio)pyrimidine-5-carboxylate
| Property | Value | Reference(s) |
| CAS Number | 38275-41-1 | [9] |
| Molecular Formula | C₇H₈N₂O₂S | [10] |
| Molecular Weight | 184.22 g/mol | [10] |
| Appearance | White to off-white powder/solid | |
| Melting Point | 94-97 °C | [10] |
Part 2: Oxidation to Methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate
The conversion of the thioether to the sulfone is a critical step that activates the C2 position for subsequent reactions. This transformation requires a potent oxidizing agent capable of introducing two oxygen atoms onto the sulfur center.
Rationale for Oxidant Selection
Several reagents can effect this oxidation, including Oxone®, hydrogen peroxide with a metal catalyst, and peroxyacids.[11][12][13] For laboratory-scale synthesis, meta-chloroperoxybenzoic acid (m-CPBA) is an exemplary choice due to its high reactivity, predictability, and ease of handling.[14][15] It operates under mild, anhydrous conditions, which is often beneficial for substrates containing ester functionalities. The reaction proceeds through a sulfoxide intermediate, and using a slight excess of m-CPBA ensures the complete conversion to the desired sulfone.[16]
Caption: Stepwise oxidation from thioether to sulfone.
Experimental Protocol: Oxidation with m-CPBA
Materials and Reagents:
-
Methyl 2-(methylthio)pyrimidine-5-carboxylate
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), Anhydrous
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup:
-
Dissolve methyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Oxidant:
-
Add m-CPBA (approximately 2.2-2.5 eq, accounting for purity) to the cooled solution portion-wise over 20-30 minutes. The portion-wise addition is crucial to control the reaction exotherm and prevent potential side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and quench by slowly adding saturated sodium sulfite solution to destroy any excess peroxide. Stir for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid byproduct), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid is typically of high purity but can be further purified by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes) to yield the final product.
-
Data Summary: Methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate
| Property | Value | Reference(s) |
| CAS Number | 914208-17-6 | [17] |
| Molecular Formula | C₆H₆N₂O₄S | [17] |
| Molecular Weight | 218.19 g/mol | [18] |
| Appearance | White to Off-White Solid | [18] |
| Storage | Store at 2-8°C | [18] |
Conclusion and Future Outlook
The two-stage synthetic route detailed in this guide provides a reliable and well-documented pathway to methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate. The condensation strategy for ring formation is robust, and the m-CPBA-mediated oxidation is a clean and high-yielding transformation. By understanding the causality behind each step—from the choice of synthon for ring closure to the selection of the oxidant—researchers are empowered to troubleshoot and optimize the process for their specific needs. The final product stands as a highly valuable and activated intermediate, poised for elaboration into a diverse array of complex molecules for the advancement of drug discovery and development.
References
- Taylor & Francis. (n.d.). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. DOI: 10.1055/s-2002-25767.
- Green Chemistry (RSC Publishing). (n.d.). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone.
- Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Merging Ullmann-type cyclization and ring-expansion: a facile assembly of pyrimidine-fused quinazolinones by copper catalysis.
- Sigma-Aldrich. (n.d.). Methyl 2-(methylthio)pyrimidine-5-carboxylate 97.
- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
- Reddit. (n.d.). Chemoselective thioether oxidation.
- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Mansour, T. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
- ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
- ResearchGate. (n.d.). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst.
- Master Organic Chemistry. (n.d.). m-CPBA (meta-chloroperoxybenzoic acid).
- PubMed Central (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Journal of the American Chemical Society. (n.d.). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert-Butyl Hydroperoxide and OXONE1.
- Chongqing Chemdad Co., Ltd. (n.d.). Methyl 2-(methylthio)pyrimidine-5-carboxylate.
- Der Pharma Chemica. (n.d.). Selective Oxidation of Organosulphides using m-CPBA as oxidant.
- European Journal of Organic Chemistry. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidines.
- Phase Transfer Catalysis. (n.d.). PTC-Oxone® Oxidation of Sulfide to Sulfone.
- Chemsrc. (n.d.). Methyl 2-(methylthio)pyrimidine-5-carboxylate.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018-2023. DOI: 10.1038/nprot.2007.280.
- World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold.
- Google Patents. (n.d.). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
- MySkinRecipes. (n.d.). Methyl 2-(methylthio)pyrimidine-5-carboxylate.
- Wikipedia. (n.d.). Pyrimidine.
- MedchemExpress.com. (n.d.). Methyl pyrimidine-2-carboxylate | Biochemical Reagent.
- RSC Publishing. (n.d.). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis.
- Fluorochem. (n.d.). 2-(Methylsulfonyl)pyrimidine-5-carboxylic acid.
- YouTube. (2016). Ullmann Reaction (biphenyl formation )- IIT JEE & NEET | Vineet Khatri Sir | ATP STAR Kota.
- ChemicalBook. (n.d.). 2-(METHYLSULFONYL)PYRIMIDINE-5-CARBOXYLIC ACID | 914208-17-6.
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
Sources
- 1. Methyl 2-(methylthio)pyrimidine-5-carboxylate [myskinrecipes.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bu.edu.eg [bu.edu.eg]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 9. Methyl 2-(methylthio)pyrimidine-5-carboxylate One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. CAS#:38275-41-1 | Methyl 2-(methylthio)pyrimidine-5-carboxylate | Chemsrc [chemsrc.com]
- 11. Sulfone synthesis by oxidation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 15. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. fluorochem.co.uk [fluorochem.co.uk]
- 18. 2-(METHYLSULFONYL)PYRIMIDINE-5-CARBOXYLIC ACID | 914208-17-6 [chemicalbook.com]
